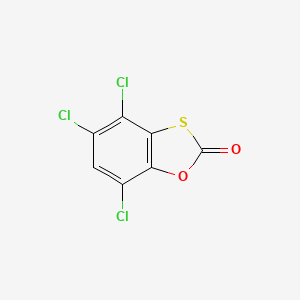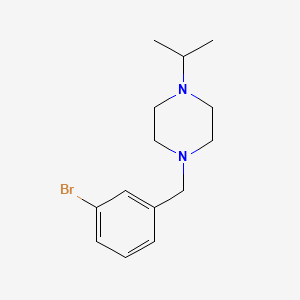![molecular formula C24H18N2O6S2 B15152308 2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]](/img/structure/B15152308.png)
2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(3,4-dihydroxyphenyl)ethanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone is a complex organic compound that features multiple functional groups, including phenolic hydroxyl groups, sulfanyl groups, and a quinoxaline moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone likely involves multiple steps, including the formation of the quinoxaline ring, introduction of sulfanyl groups, and coupling with the dihydroxyphenyl moieties. Typical reaction conditions might include:
Formation of Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound under acidic or basic conditions.
Introduction of Sulfanyl Groups: Thiolation reactions using thiol reagents and appropriate catalysts.
Coupling Reactions: Use of coupling agents like EDCI or DCC to link the dihydroxyphenyl groups to the quinoxaline core.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC.
Major Products Formed
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with quinoxaline and phenolic structures can act as ligands in catalytic systems.
Materials Science: Potential use in the development of organic semiconductors and conductive polymers.
Biology and Medicine
Antioxidant Activity: Phenolic compounds are known for their antioxidant properties.
Antimicrobial Activity: Potential use as antimicrobial agents due to the presence of quinoxaline and phenolic groups.
Industry
Dye and Pigment Industry: Potential use in the synthesis of dyes and pigments due to the presence of conjugated systems.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone would depend on its specific application. For example:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Antimicrobial Activity: The compound might interact with microbial cell membranes or inhibit key enzymes.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with antioxidant properties.
Rutin: Another flavonoid with similar biological activities.
Quinoxaline Derivatives: Various quinoxaline-based compounds with antimicrobial and anticancer activities.
Uniqueness
1-(3,4-dihydroxyphenyl)-2-[(3-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethanone is unique due to its combination of phenolic, sulfanyl, and quinoxaline groups, which might confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C24H18N2O6S2 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C24H18N2O6S2/c27-17-7-5-13(9-19(17)29)21(31)11-33-23-24(26-16-4-2-1-3-15(16)25-23)34-12-22(32)14-6-8-18(28)20(30)10-14/h1-10,27-30H,11-12H2 |
InChI Key |
HRBLASXZBWBREY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)SCC(=O)C3=CC(=C(C=C3)O)O)SCC(=O)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one](/img/structure/B15152239.png)
![3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B15152244.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B15152262.png)

![3-amino-6-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15152276.png)
![2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide](/img/structure/B15152286.png)

![N-cyclopentyl-2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]acetamide](/img/structure/B15152292.png)
![N~6~,1-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15152306.png)
![Ethyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15152318.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B15152319.png)
![2-(7H-purin-6-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B15152321.png)

